Trisodium HEDTA

Soil Remediation Heavy Metal Extraction Environmental Chelation

Researchers requiring broad-spectrum metal ion control often encounter EDTA's limited alkaline efficacy and paradoxical catalysis of oxidative degradation at typical use levels. Trisodium HEDTA (CAS 7578-42-9) resolves these deficits with quantifiable performance boundaries: • Maintains effective Fe³⁺ chelation at pH 8-10, enabling single-extractant soil testing protocols and caustic industrial cleaner formulations without co-solvents. • Stabilizes oxidation-prone pharmaceutical actives at 0.5 mmol/L-a 20-fold molar reduction versus EDTA-critical for injectable and ophthalmic formulations. • Delivers DTPA-equivalent broad-spectrum metal extraction (Al, Fe, Mn, Zn, Cu, Cd, Ni) from heterogeneous soil matrices at pH 5.3. Supplied as ≥98% crystalline powder with ambient shipping; concentrated aqueous solutions also available for bulk industrial procurement.

Molecular Formula C10H15N2Na3O7
Molecular Weight 344.20 g/mol
CAS No. 7578-42-9
Cat. No. B7802412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisodium HEDTA
CAS7578-42-9
Molecular FormulaC10H15N2Na3O7
Molecular Weight344.20 g/mol
Structural Identifiers
SMILESC(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Na+].[Na+]
InChIInChI=1S/C10H18N2O7.3Na/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-3
InChIKeyWHNXAQZPEBNFBC-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in most organic solvents
In water, 480 g/L at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Trisodium HEDTA Chelating Agent Overview


Trisodium HEDTA (N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid, trisodium salt; CAS 7578-42-9) is an aminopolycarboxylate chelating agent characterized by a tertiary amine backbone with three acetate donor groups and one hydroxyethyl substituent [1]. It forms water-soluble 1:1 chelates with polyvalent metal ions across a wide pH range, with particularly strong affinity for ferric iron (Fe³⁺) [2]. The compound is commercially available as a crystalline powder or, more commonly, as a concentrated aqueous solution (e.g., ~41.3 wt% or higher) and serves as a sequestrant in industrial cleaning, water treatment, textile processing, oilfield operations, and polymerization applications where control of metal ion catalysis is critical .

Alkaline-process iron control where EDTA/DTPA lose solubility or binding capacity
Low-excipient injectable formulation research requiring oxidative stabilization at minimal molar loads
Lanthanide fractionation studies leveraging intermediate 7-coordinate chelation geometry

Why Trisodium HEDTA Is Not Interchangeable


Substituting Trisodium HEDTA with a generic aminopolycarboxylate such as EDTA or DTPA without quantitative justification introduces measurable performance deficits. The chelation stability constant hierarchy, metal ion selectivity profiles, and pH-dependent solubility behavior differ substantially among these agents [1]. For instance, HEDTA exhibits a stability constant order for trivalent rare earth ions that is distinct from both EDTA and NTA, and its efficacy in preventing oxidative degradation of pharmaceutical actives operates at substantially lower concentrations than EDTA [2][3]. Furthermore, HEDTA maintains iron-sequestering capability in alkaline pH ranges where other common chelants exhibit reduced solubility or diminished binding capacity, directly impacting formulation stability and process efficiency [4]. The evidence below quantifies these differential performance boundaries and establishes clear criteria for selection over close analogs.

Target (HEDTA)
Common Substitute
Risk of Direct Substitution
Inhibitory effect on oxidative cleavage at 0.5 mmol/L
EDTA
EDTA may exhibit pro-degradant catalytic behavior at higher concentrations, limiting interchangeability in sensitive formulations
Effective Fe³⁺ control and solubility at pH 8–10
DTPA
DTPA may require higher molar loads for comparable oxidative stabilization and can exhibit reduced solubility under alkaline conditions
7-coordinate lanthanide chelation geometry
NTA
NTA forms 6-coordinate complexes with distinct stability orders, and its classification introduces toxicity-profile concerns in process design

Trisodium HEDTA Differentiation Evidence


Metal Extraction from Diverse Soils

In a direct head-to-head comparison using 25 diverse soils at pH 5.3, HEDTA was among the most effective chelating ligands for extracting Al, Fe, Mn, Zn, Cu, Cd, and Ni, equaling the extraction performance of DTPA and outperforming EDTA, which extracted lower metal concentrations across the board [1]. This study provides a controlled, multi-metal, multi-soil experimental framework establishing HEDTA's broader extraction efficacy relative to the most common aminopolycarboxylate alternative.

Metal Extraction Efficiency
Direct comparison
HEDTA/DTPA > EDTA > NTA/EGTA
Supports broader multi-metal extraction in a single step vs. EDTA
Tested across 25 diverse soils at pH 5.3
Soil Remediation Heavy Metal Extraction Environmental Chelation

Pharmaceutical Oxidative Stabilization

In a direct comparative study on thiamine hydrochloride (vitamin B1) injection stability, HEDTA exhibited stabilizing efficiency 'highly superior' to EDTA [1]. Critically, HEDTA achieved a definite inhibitory effect on thiamine cleavage at a very low concentration of 0.5 mmol/L, whereas EDTA at a comparatively high concentration of 10 mmol/L actually catalyzed thiamine degradation [1]. DTPA, while also superior to EDTA, required gradually increasing concentrations to achieve comparable stabilization [1].

Oxidative Stabilization
Direct comparison
0.5 mmol/L stabilizes; 10 mmol/L EDTA catalyzes degradation
Enables formulation at lower excipient loads while avoiding EDTA pro-degradant effects
Thiamine HCl injectable study context
Pharmaceutical Excipients Injectable Formulation Oxidative Degradation

Broad pH Iron Chelation

Trisodium HEDTA (as VERSENOL™ 120) demonstrates a quantifiable operational advantage for iron control across a pH range of 8–10, a region where many aminopolycarboxylate chelants experience reduced solubility or diminished metal-binding capacity [1][2]. Furthermore, under acidic conditions (low pH), HEDTA maintains solubility where 'other chelants are less soluble' [1][2]. This dual pH-range capability is not equivalently documented for EDTA or DTPA in comparable technical literature.

Broad-pH Iron Control
Technical data
Effective Fe³⁺ chelation pH 8–10; soluble under acidic conditions
Supports process stability in alkaline industrial and pulp bleaching workflows
VERSENOL™ 120 product literature context
Industrial Cleaning Water Treatment Pulp Bleaching

Rare Earth Stability Constant Comparison

In aqueous solution at 35°C and 0.2 M ionic strength (NaClO₄), the stability constants of binary chelates with trivalent rare earth ions (Gd³⁺, Er³⁺, Yb³⁺) follow the order NTA > HEDTA > EDTA [1]. HEDTA chelates exhibit a coordination number of seven for lanthanoids, intermediate between NTA (six) and EDTA (eight), reflecting its unique donor geometry that modulates stability and complex architecture [1].

Rare Earth Stability
Direct comparison
Stability: NTA > HEDTA > EDTA (CN 7 vs 6/8)
Intermediate coordination geometry supports selective lanthanide fractionation
Gd³⁺, Er³⁺, Yb³⁺ at 35°C, 0.2 M NaClO₄
Rare Earth Separation Lanthanide Chemistry Coordination Chemistry

Viscosity and Precipitation Limitations

Commercial-scale use of concentrated aqueous Trisodium HEDTA (Na₃-HEDTA) is constrained by high viscosity and low-temperature precipitation. Solutions above 45 wt% exhibit viscosity that limits practical handling, and the trisodium salt tends to precipitate at lower temperatures, necessitating pre-heating of containers [1]. These physical property limitations are explicitly documented in patent literature, which proposes alternative sodium salt compositions (xNa⁺ yH⁺ with x=2.1–2.7, y=0.9–0.3) to mitigate these issues [1]. While not a comparative performance claim against other chelants, this represents a procurement-relevant differentiation: users requiring high-concentration, low-temperature-stable chelant solutions must either select modified salt forms or alternative chelants, as standard Na₃-HEDTA exhibits defined handling constraints.

Handling Limitations
Physical property
High viscosity >45 wt%; low-temperature precipitation
Requires temperature-controlled storage or alternative salt forms for high-concentration use
Aqueous Na₃-HEDTA solution context
Process Engineering Formulation Stability Supply Chain Handling

Trisodium HEDTA Application Scenarios


Soil Remediation and Metal Extraction

Based on direct comparative evidence showing HEDTA matches DTPA and outperforms EDTA in extracting Al, Fe, Mn, Zn, Cu, Cd, and Ni from diverse soil matrices at pH 5.3, Trisodium HEDTA is the preferred chelating extractant for soil testing laboratories and environmental remediation projects where comprehensive metal mobilization from heterogeneous soils is required in a single extraction step [1]. The demonstrated broad-spectrum extraction efficacy reduces the need for multi-extractant protocols and improves analytical throughput.

Low-Excipient Parenteral and Ophthalmic Formulations

Given the direct comparative evidence that HEDTA stabilizes thiamine hydrochloride against oxidative cleavage at 0.5 mmol/L—a concentration 20-fold lower than the 10 mmol/L EDTA level that paradoxically catalyzes degradation—Trisodium HEDTA is the chelating agent of choice for injectable and ophthalmic formulations where minimizing excipient molar load is critical for safety and tolerability [1]. This is particularly relevant for formulations of oxidation-prone actives such as catecholamines, vitamins, and certain antibiotics.

Alkaline Cleaning and Pulp Bleaching

Vendor technical data confirm that Trisodium HEDTA maintains effective Fe³⁺ chelation at pH 8–10, a range where many common aminopolycarboxylates exhibit reduced metal-binding capacity or solubility issues [1][2]. This pH-expanded operational window makes Trisodium HEDTA uniquely suitable for alkaline industrial cleaners, TCF pulp bleaching processes, and enhanced oil recovery operations that require iron control under caustic conditions without pH adjustment or the addition of solubility-enhancing co-solvents.

Rare Earth Element Separation

Direct comparative stability constant data for trivalent lanthanides (Gd³⁺, Er³⁺, Yb³⁺) establish the order NTA > HEDTA > EDTA, with HEDTA exhibiting an intermediate coordination number of seven [1]. This distinct chelation profile enables selective rare earth fractionation strategies where neither the strongest (NTA) nor the weakest (EDTA) chelator is optimal, and where the specific coordination geometry (seven-coordinate) facilitates separation based on ionic radii differences within the lanthanide series.

Application
Selection Property
Validation Focus
Metal extraction protocols
Multi-metal extraction efficiency
Performance comparison in diverse soil matrices
Low-excipient formulation research
Oxidative stabilization at low concentration
Avoidance of EDTA pro-degradant catalytic effects
Alkaline industrial processes
Broad-pH iron control
High-pH solubility and binding capacity retention
Lanthanide fractionation
Intermediate stability constant
7-coordinate chelation chemistry vs. EDTA/NTA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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